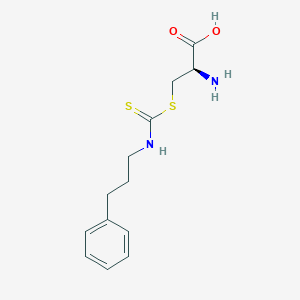

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine

Übersicht

Beschreibung

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine: is an organic compound that features a thiocarbamoyl group attached to a cysteine residue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine typically involves the reaction of cysteine with 3-phenylpropyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under mild conditions. The thiocarbamoyl group is introduced via the reaction of an amine with carbon disulfide and a suitable electrophile, such as tosyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine can undergo various chemical reactions, including:

Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbamoyl group to thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thiocarbamoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is primarily studied for its role in enzyme inhibition and protein modification. It serves as a valuable tool for probing cysteine residues in proteins, which are crucial for various biological functions.

Case Study:

A study demonstrated that this compound could induce Glutathione S-transferase (GST) activity in mice, suggesting its potential for enhancing detoxification mechanisms against carcinogens without apparent toxicity . This highlights its utility in cancer research and toxicology.

Medicinal Chemistry

The compound is being investigated for therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Its ability to activate GST suggests it may help in detoxifying harmful substances within the body.

Potential Mechanisms:

- Enzyme Activation: By inducing GST activity, it may enhance the body's capacity to detoxify carcinogens.

- Protein Interaction: The thiocarbamoyl group allows specific interactions with cysteine residues in target proteins, potentially modulating their activity .

Industrial Applications

In the industrial sector, this compound can be utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for producing various derivatives through oxidation and reduction reactions.

Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Can convert to thiols or amines.

- Substitution: Nucleophilic substitution can lead to diverse thiocarbamoyl derivatives.

Comparative Analysis of Related Compounds

| Compound | Structure | Application |

|---|---|---|

| S-Methylcysteine | Similar structure with a methyl group | Antioxidant properties |

| S-Ethylcysteine | Similar structure with an ethyl group | Potentially similar applications |

| N-(3-Phenylpropyl)thiocarbamoyl derivatives | Variations in functional groups | Diverse biochemical applications |

This compound stands out due to its dual functionality—both as a cysteine derivative and a thiocarbamoyl compound—allowing it to interact specifically with proteins involved in critical biological processes .

Wirkmechanismus

The mechanism of action of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine involves its interaction with cysteine residues in proteins. The thiocarbamoyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .

Vergleich Mit ähnlichen Verbindungen

N-(3-Phenylpropyl)thiocarbamoyl derivatives: These compounds share the thiocarbamoyl group but differ in the attached functional groups.

Cysteine derivatives: Compounds like S-methylcysteine or S-ethylcysteine have similar structures but different substituents on the sulfur atom.

Uniqueness: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is unique due to the presence of both the thiocarbamoyl group and the cysteine residue, which allows it to interact specifically with cysteine residues in proteins. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .

Biologische Aktivität

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine, a conjugate of cysteine and phenylalkyl isothiocyanate, has garnered attention for its biological activity, particularly in the context of enzyme induction and potential protective effects against carcinogenic agents. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Cysteine derivatives have been extensively studied for their biological properties, including antioxidant and cytoprotective activities. The specific compound this compound is notable for its role in enhancing the activity of detoxifying enzymes like glutathione S-transferase (GST), which plays a crucial role in cellular defense mechanisms.

The biological activity of this compound primarily involves:

- Enzyme Induction : This compound has been shown to induce GST activity, which is essential for detoxifying harmful compounds such as nitrosamines, a class of carcinogens associated with bladder cancer .

- Cytoprotection : The conjugate exhibits protective effects against cellular damage induced by various stressors, including chemotherapeutic agents like cisplatin. It does so by upregulating heme oxygenase-1 (HO-1), an enzyme that provides cytoprotection through antioxidant mechanisms .

Enzyme Induction Studies

A study evaluated the potency of this compound in inducing GST activity compared to its parent isothiocyanates. The findings indicated that this conjugate was less toxic and more effective than the parent compounds in various tissues, particularly in the bladder .

Table 1: GST Activity Induction by Cysteine Conjugates

| Compound | GST Activity (μmol/min/mg protein) | Toxicity Level |

|---|---|---|

| S-(N-benzyl(thiocarbamoyl))-L-cysteine | High | Low |

| S-(N-(3-Phenylpropyl)(thiocarbamoyl))-L-cysteine | Moderate | Very Low |

| Parent Isothiocyanate | Variable | Moderate |

Cytoprotective Effects

In models of cisplatin-induced renal injury, this compound demonstrated significant protective effects by enhancing HO-1 expression. This induction mitigated apoptosis and renal dysfunction associated with cisplatin treatment .

Case Study: Cisplatin-Induced Renal Injury

In a controlled study involving Wistar rats treated with cisplatin, administration of this compound resulted in:

- Reduced Creatinine Levels : Indicative of improved renal function.

- Decreased Apoptosis : Lower levels of caspase-3 activation were observed in renal tissues treated with the compound compared to controls.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEUXBMTQJJHED-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160393 | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137915-13-0 | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.